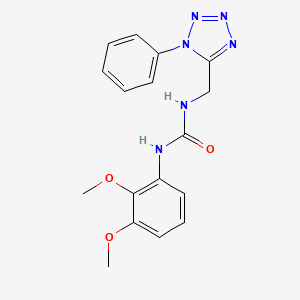

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-25-14-10-6-9-13(16(14)26-2)19-17(24)18-11-15-20-21-22-23(15)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAIUCNOAQUFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Urea Formation: The urea derivative can be formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of 2,3-dimethoxyaniline can be reacted with the tetrazole derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea would depend on its specific interactions with molecular targets. Typically, such compounds might:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with Receptors: Modulate receptor activity.

Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

1-(2,3-dimethoxyphenyl)-3-(methyl)urea: Lacks the tetrazole ring, potentially altering its biological activity.

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)thiourea: Contains a sulfur atom, which might affect its reactivity and interactions.

Uniqueness

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both the dimethoxyphenyl and tetrazole moieties, which can confer distinct chemical and biological properties.

Biological Activity

1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is with a molecular weight of 354.37 g/mol. The compound features a dimethoxyphenyl group and a tetrazole moiety, which are critical for its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N6O3 |

| Molecular Weight | 354.37 g/mol |

| Purity | ≥ 95% |

Antimicrobial Activity

Research indicates that compounds similar to 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea exhibit significant antimicrobial properties. A study evaluated various urea derivatives for their activity against Staphylococcus aureus and other pathogens. Among these, urea derivatives with specific substitutions showed moderate to potent inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 0.25 μg/mL to 16 μg/mL .

Table: Antimicrobial Activity of Urea Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7a | S. aureus | 0.25 |

| 6h | S. aureus | 1 |

| 7f | Mycobacterium tuberculosis | 1 |

The cytotoxic potential of the compound has also been investigated in various cancer cell lines. The presence of the tetrazole ring is believed to enhance the interaction with biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that tetrazole-based compounds can inhibit cell proliferation by inducing cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have focused on optimizing the structural features of related urea derivatives to enhance their biological activity:

- Synthesis and Evaluation : A recent study synthesized several urea derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The optimal compound exhibited an MIC value comparable to established antibiotics .

- Structural Optimization : Research involving structural modifications at the C3 position of related pyrazole derivatives indicated that specific substitutions could significantly enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2,3-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling aryl isocyanates with substituted amines. For example:

- React 2,3-dimethoxyphenyl isocyanate with (1-phenyl-1H-tetrazol-5-yl)methylamine in anhydrous toluene under reflux conditions, using triethylamine as a base to neutralize HCl byproducts .

- Alternative routes may involve three-component coupling of precursors (e.g., triazole, urea, and thiourea derivatives) under controlled temperature and solvent conditions, as demonstrated in analogous triazine-urea syntheses .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃), tetrazole protons (δ ~8.0–9.0 ppm), and urea NH signals (δ ~6.5–7.5 ppm, broad). Compare with literature data for similar aryl-tetrazole ureas .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the urea and tetrazole moieties .

Q. What chromatographic methods ensure purity assessment during synthesis?

- Methodological Answer :

- Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to resolve impurities. Validate purity ≥95% using UV detection at 254 nm .

- Thin-layer chromatography (TLC) on silica gel (eluent: ethyl acetate/hexane 1:1) can monitor reaction progress .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer :

- Crystallize the compound via slow evaporation in ethanol/acetic acid (2:1). Collect diffraction data using a synchrotron or Cu-Kα source. Refine the structure using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Key parameters: Analyze intermolecular interactions (e.g., urea N–H···O hydrogen bonds, π-stacking between aromatic rings) to correlate packing with stability .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Perform dose-response assays (e.g., MIC for antimicrobial activity) across multiple cell lines or bacterial strains to identify target specificity. Cross-validate with analogs (e.g., varying methoxy or tetrazole substituents) .

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with homologous targets (e.g., bacterial dihydrofolate reductase) and rationalize activity discrepancies .

Q. How does thermochemical stability under varying pH and temperature conditions impact formulation studies?

- Methodological Answer :

- Conduct accelerated stability testing:

- Thermal : Heat samples at 40–60°C for 4 weeks, monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and analyze urea bond cleavage by LC-MS .

- Identify degradation products (e.g., demethylated analogs or tetrazole ring-opened derivatives) using GC-MS or NMR .

Q. What computational approaches predict solubility and pharmacokinetic properties?

- Methodological Answer :

- Use QSPR models (e.g., SwissADME) to estimate logP (lipophilicity), aqueous solubility, and bioavailability. Compare predictions with experimental solubility in DMSO/PBS .

- Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability by tracking interactions with lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.